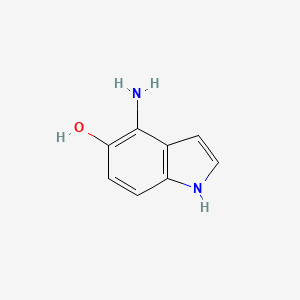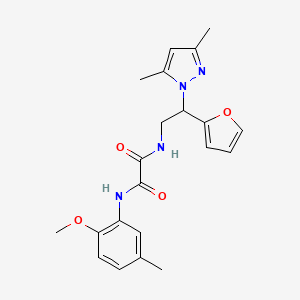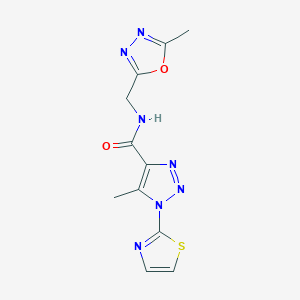![molecular formula C16H20N4O3S B2853822 ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate CAS No. 921584-92-1](/img/structure/B2853822.png)
ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate” is a complex organic molecule that contains several functional groups and rings. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also contains a methoxyphenyl group, which is a phenyl ring (a variant of benzene) with a methoxy group (-O-CH3) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the methoxyphenyl group would likely have significant effects on the compound’s shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazole ring, for example, is known to participate in various chemical reactions . The methoxy group in the methoxyphenyl ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged parts could affect properties like its solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Neuroprotective and Anti-neuroinflammatory Agent
This compound has shown promise as a neuroprotective and anti-neuroinflammatory agent. Research indicates that derivatives of this compound can inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, which are key factors in neuroinflammation . This suggests potential applications in the treatment of neurodegenerative diseases and conditions involving neuroinflammation.
Anticancer Activity
The imidazo[2,1-c][1,2,4]triazole moiety is a part of various compounds that have been evaluated for their anticancer properties. Some derivatives have demonstrated cytotoxic activities against human cancer cell lines, including MCF-7, Hela, and A549 . This indicates that our compound could be a valuable scaffold for developing new anticancer drugs.
Synthetic Methodology Development
The compound’s complex structure makes it an interesting candidate for the development of new synthetic methodologies. It could serve as a model compound for multicomponent reactions, potentially leading to the discovery of novel synthetic routes and intermediates .
Pharmacological Research
Given the biological activities associated with the triazole and imidazo[2,1-c][1,2,4]triazole scaffolds, this compound could be used in pharmacological research to study its interaction with various biological targets. This could lead to the identification of new drug candidates with improved pharmacokinetics and pharmacodynamics .
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of triazoles, which are known to interact with a variety of enzymes and receptors in biological systems . Some of the most known drugs that contain the 1,2,4-triazole moiety are alprazolam, fluconazole, ribavirin, and posaconazole .
Mode of Action
Triazoles are known to bind to various enzymes and receptors, thereby exhibiting a wide range of biological activities . The presence of the methoxyphenyl group could potentially enhance the compound’s ability to interact with its targets .
Biochemical Pathways
Triazoles have been shown to exhibit a variety of biological activities, including anticancer, enzyme inhibition, antioxidant, antimicrobial, anti-inflammatory, and antituberculous activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities exhibited by triazoles , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-4-23-14(21)11(2)24-16-18-17-15-19(9-10-20(15)16)12-5-7-13(22-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQIWGVUZNSSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C2N1CCN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2853741.png)
![N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine](/img/structure/B2853742.png)



![4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2853749.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2853751.png)


![4-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2853758.png)

![1-(4-Fluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2853761.png)
